molecular formula C27H20N4OS3 B3003298 5-(benzo[d]thiazol-2-yl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 864938-96-5

5-(benzo[d]thiazol-2-yl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide

Numéro de catalogue: B3003298
Numéro CAS: 864938-96-5
Poids moléculaire: 512.66
Clé InChI: NCQQAPQZZOKUGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a thiophene-2-carboxamide core linked to two distinct heterocyclic moieties: a benzo[d]thiazol-2-yl group and a 6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl substituent. The benzyl and cyano groups at the 6- and 3-positions of the pyridine ring may influence steric and electronic properties, impacting receptor binding or pharmacokinetics.

Propriétés

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4OS3/c28-14-19-18-12-13-31(15-17-6-2-1-3-7-17)16-24(18)35-26(19)30-25(32)22-10-11-23(33-22)27-29-20-8-4-5-9-21(20)34-27/h1-11H,12-13,15-16H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQQAPQZZOKUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4)C#N)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 5-(benzo[d]thiazol-2-yl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide is a novel synthetic molecule with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in oncology and inflammation. This article reviews the biological activity of this compound based on existing literature, highlighting its synthesis, mechanisms of action, and potential therapeutic implications.

The molecular formula of the compound is C27H20N4OS3 , with a molecular weight of 512.66 g/mol . The compound features a thiophene core substituted with various functional groups that are critical for its biological activity.

Property Value
Molecular FormulaC27H20N4OS3
Molecular Weight512.66 g/mol
Purity≥ 95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that combine various heterocyclic and aromatic compounds. The detailed synthetic pathway is crucial for understanding how structural modifications can influence biological activity.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The thiazole and thiophene moieties are known to induce apoptosis in cancer cells through various mechanisms:

  • Induction of Apoptosis : Compounds containing thiazole rings have been shown to promote apoptosis in cancer cell lines such as U-937 and SK-MEL-1, with IC50 values ranging from 5.7 to 12.2 µM .
  • Mechanism of Action : The proposed mechanism involves the disruption of tubulin polymerization and inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .
  • Selectivity : Some derivatives have shown selectivity towards specific CDKs (e.g., CDK9), indicating potential for targeted cancer therapies .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties as well:

  • Inhibition of Pro-inflammatory Enzymes : Similar compounds have demonstrated inhibitory action against enzymes like 5-lipoxygenase with IC50 values in the sub-micromolar range .
  • Multifunctional Activity : The ability to act on multiple biological targets makes this compound a candidate for treating inflammatory diseases alongside cancer .

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of related compounds in various contexts:

  • Photoprotective and Antioxidant Activities : Some benzothiazole derivatives have been studied for their antioxidant properties using assays like DPPH and ORAC, suggesting that structural modifications can enhance these activities .
  • Combination Therapies : The multifunctional nature of compounds similar to 5-(benzo[d]thiazol-2-yl)-N-(6-benzyl...) suggests their potential use in combination therapies to improve patient compliance and treatment efficacy .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares the target compound with structurally analogous thiophene-2-carboxamide derivatives reported in the literature:

Compound Key Substituents Molecular Formula Reported Activity Synthesis Highlights Reference
Target Compound Benzo[d]thiazol-2-yl; 6-benzyl-3-cyano-tetrahydrothieno[2,3-c]pyridin-2-yl C₂₇H₂₁N₃OS₂ Not specified Likely involves coupling of thiophene-2-carboxylic acid with amine-containing heterocycle
Compound 17 (5-Nitro-N-(4-(6-(trifluoromethyl)pyridin-3-yl)thiazol-2-yl)thiophene-2-carboxamide) 5-Nitro; 4-(6-trifluoromethylpyridin-3-yl)thiazol-2-yl C₁₄H₈F₃N₃O₃S₂ Antibacterial (mechanism unclear) Coupling of 5-nitrothiophene-2-carboxylic acid with thiazole-2-amine
N-(6-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide Benzo[d][1,3]dioxol-5-yl; pyridazin-3-yl-thioethyl C₁₈H₁₄N₄O₄S₂ Not specified Thioether linkage via reaction of thiol-containing intermediate with chloroacetamide
6-Methyl-2-(4-Methoxyphenyl)-5-Oxo-4,5-Dihydro-1H-Thieno[2,3-e][1,2,4]Triazepine-7-Carboxamide 4-Methoxyphenyl; triazepine-fused thiophene C₁₇H₁₇N₃O₃S Not specified Cyclization of thiophene precursor with hydrazine derivatives
N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide HCl 5-Nitrobenzo[b]thiophene; hydrochloride salt C₂₄H₁₉N₃O₃S₃·HCl Not specified Salt formation post-carboxamide coupling; nitro group introduced via nitration

Key Observations:

Substituent Effects on Bioactivity: Nitro groups (e.g., in Compound 17 and ) are associated with antibacterial activity, likely due to electrophilic interactions with microbial targets . Benzyl and cyano groups in the target compound may enhance lipophilicity and metabolic stability compared to methyl or methoxy substituents (e.g., ) .

Synthetic Strategies: Most analogs are synthesized via amide coupling (e.g., EDCI/HOBt-mediated reactions) between carboxylic acid derivatives and heterocyclic amines . The target compound’s tetrahydrothieno[2,3-c]pyridine moiety likely requires multi-step cyclization, as seen in for related scaffolds .

Physical Properties: Compounds with hydrochloride salts (e.g., ) exhibit improved crystallinity and solubility in polar solvents compared to free bases . Methoxy and morpholine substituents () reduce melting points (160–182°C) compared to nitro- or cyano-containing analogs .

Research Findings and Implications

  • Antibacterial Potential: The nitro-thiophene carboxamide scaffold (e.g., Compound 17) demonstrates narrow-spectrum antibacterial activity, suggesting the target compound’s benzo[d]thiazole group could broaden efficacy .
  • Synthetic Challenges : The target compound’s complex heterocyclic architecture necessitates rigorous optimization of coupling and cyclization steps to avoid byproducts .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions impact yield?

The compound is synthesized via multi-step reactions involving cyclization and condensation. Key steps include:

  • Cyclization : Use of DMF with iodine and triethylamine to promote sulfur elimination and ring formation, as seen in analogous thiadiazole derivatives .
  • Condensation : Ethanol or DMF as solvents under reflux (1–3 hours), with yields ranging from 64% to 76% depending on substituents .
  • Purification : Crystallization from ethanol/water mixtures (e.g., 4:1 ratio) to achieve >95% purity . Characterization relies on IR (C=O, C=N, C-S-C stretches), ¹H/¹³C-NMR (chemical shifts for NH, benzyl, and thiophene protons), and mass spectrometry (M⁺ peaks) .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • IR Spectroscopy : Identifies functional groups (e.g., NH at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • NMR : ¹H-NMR distinguishes aromatic protons (δ 6.8–7.8 ppm), benzyl CH₂ (δ 3.5–4.0 ppm), and tetrahydrothienopyridine signals (δ 2.0–3.0 ppm). ¹³C-NMR confirms cyano (δ ~115 ppm) and carbonyl (δ ~165 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ with <2 ppm error) .

Q. What initial biological screening approaches are recommended?

  • In vitro cytotoxicity assays : Use MTT or SRB protocols against cancer cell lines (e.g., HepG2, MCF-7) .
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
  • Enzyme inhibition assays : Evaluate activity against targets like T-type Ca²⁺ channels using patch-clamp electrophysiology .

Advanced Research Questions

Q. How can low yields in the final cyclization step be mitigated?

  • Optimize catalyst system : Replace iodine with milder oxidizing agents (e.g., H₂O₂) to reduce side reactions .
  • Solvent screening : Test polar aprotic solvents (e.g., acetonitrile) to improve solubility of intermediates .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .

Q. How to resolve contradictions in reported biological activity data?

  • Assay standardization : Ensure consistent cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural analogs : Compare activity of derivatives (e.g., 6-benzyl vs. 6-methyl substituents) to identify pharmacophore contributions .
  • Purity validation : Use HPLC (≥99% purity) to rule out impurities affecting results .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking simulations : Map binding interactions with targets (e.g., EGFR kinase) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

Q. What strategies improve solubility for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the benzyl position .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
  • Co-solvent systems : Use PEG-400/water mixtures for parenteral administration .

Methodological Considerations

  • Synthetic reproducibility : Document reaction parameters (e.g., reflux time, cooling rate) to minimize batch-to-batch variability .
  • Data validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) .
  • Ethical compliance : Adhere to OECD guidelines for preclinical toxicity testing .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.